2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide is a complex organic compound that belongs to the class of isoindole and quinazoline derivatives. This compound exhibits potential biological activity, making it a subject of interest in pharmaceutical research. The molecular formula of this compound is , and it has a molecular weight of approximately 494.55 g/mol. Its structural complexity arises from the presence of multiple functional groups, including dioxo, dihydro, and tetrazole moieties, which contribute to its chemical properties and biological activities.
The compound is synthesized through various organic chemistry techniques and is included in screening libraries for drug discovery purposes. It is available from chemical suppliers such as ChemDiv, which provides detailed information about its structure and properties.
This compound can be classified as a quinazoline derivative due to the presence of the quinazoline ring structure. Additionally, it contains an isoindole framework, contributing to its unique reactivity and potential pharmacological properties. The incorporation of a tetrazole group further enhances its biological profile, as tetrazoles are known for their role in medicinal chemistry.
The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide typically involves multi-step organic reactions including cyclization and functional group modifications. Common synthetic routes may include:
The synthetic pathways are typically optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
The molecular structure of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide can be represented using various chemical notation systems:
COc(ccc(C(N1c2c3cccc2)N(CC(NCCCN2CCOCC2)=O)C3=O)c2C1=O)c2OCKey structural features include:
The compound may participate in various chemical reactions due to its functional groups:
Reactions are typically monitored using spectroscopic techniques such as NMR or mass spectrometry to confirm product formation and purity.
The exact mechanism of action for 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide is still under investigation but may involve:
Research indicates that compounds with similar structures often exhibit anti-cancer or anti-inflammatory properties, suggesting that this compound may also have therapeutic applications.
Due to its complex structure and potential biological activity, 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide is being explored for various applications:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1